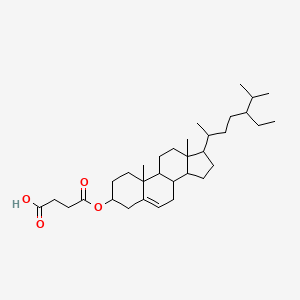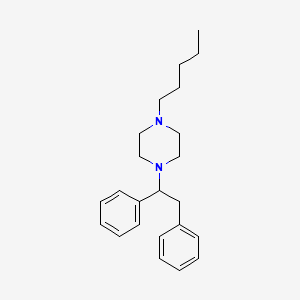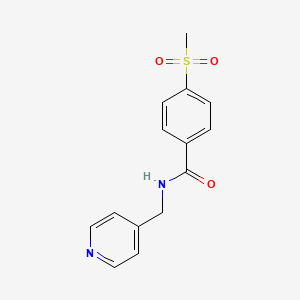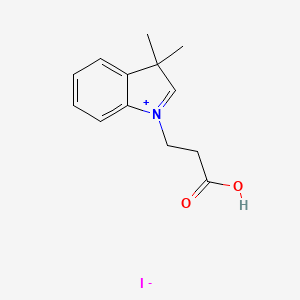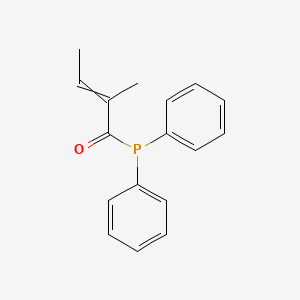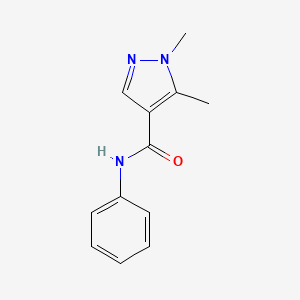phosphanium chloride CAS No. 82259-17-4](/img/structure/B14412765.png)
[1-(Methylsulfanyl)ethenyl](triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfanyl)ethenylphosphanium chloride: is an organophosphorus compound that features a phosphonium center bonded to a triphenyl group and a methylsulfanyl-ethenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)ethenylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with methylsulfanyl-ethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 1-(Methylsulfanyl)ethenylphosphanium chloride may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 1-(Methylsulfanyl)ethenylphosphanium chloride can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also participate in reduction reactions, particularly involving the phosphonium center.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphonium derivatives.
Substitution: Various substituted phosphonium compounds.
科学研究应用
Chemistry:
Catalysis: 1-(Methylsulfanyl)ethenylphosphanium chloride can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Biology:
Biochemical Probes: The compound can be used to study biochemical pathways involving sulfur and phosphorus atoms.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-(Methylsulfanyl)ethenylphosphanium chloride exerts its effects involves interactions at the molecular level. The phosphonium center can interact with various molecular targets, influencing biochemical pathways. The methylsulfanyl group can undergo oxidation or reduction, leading to changes in the compound’s reactivity and interactions.
相似化合物的比较
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Methylsulfanyl-ethenyl derivatives: Compounds with similar functional groups but different substituents.
Uniqueness:
Combination of Functional Groups: The presence of both a phosphonium center and a methylsulfanyl-ethenyl group makes 1-(Methylsulfanyl)ethenylphosphanium chloride unique, offering a combination of reactivity and stability not found in many other compounds.
Versatility: Its ability to participate in a wide range of chemical reactions and applications in different fields highlights its versatility.
属性
CAS 编号 |
82259-17-4 |
|---|---|
分子式 |
C21H20ClPS |
分子量 |
370.9 g/mol |
IUPAC 名称 |
1-methylsulfanylethenyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C21H20PS.ClH/c1-18(23-2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1H2,2H3;1H/q+1;/p-1 |
InChI 键 |
FWPDROZPLXLRKE-UHFFFAOYSA-M |
规范 SMILES |
CSC(=C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
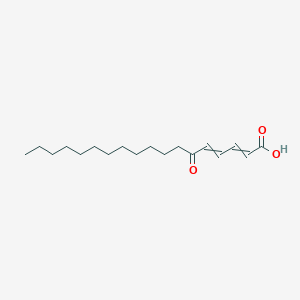
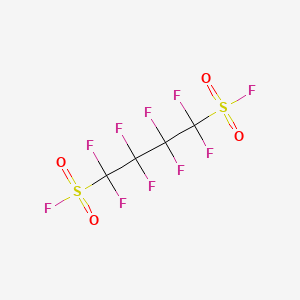
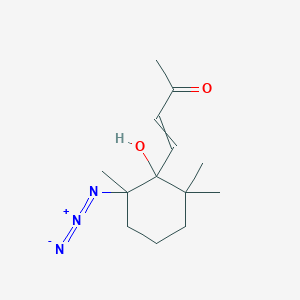
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)

